4-Vinylaniline
Overview
Description
Synthesis Analysis
4-Vinylaniline can be synthesized through several methods, each with different yields, purities, and practical applications. The synthesis often involves the condensation reactions of aryl aldehydes, malononitrile, and α-amino activated C–H acids, showcasing high yields and mild reaction conditions (Zahedifar et al., 2020).
Molecular Structure Analysis
The molecular structure of 4-Vinylaniline is characterized by spectroscopic methods such as NMR, IR, and UV-Vis, providing insights into its chemical behavior and interactions. The structure influences its reactivity and properties in various chemical reactions (Nagabalasubramanian et al., 2015).
Chemical Reactions and Properties
4-Vinylaniline participates in numerous chemical reactions, including cycloadditions and condensation reactions, forming a wide range of heterocyclic compounds. These reactions are crucial for the synthesis of complex organic molecules and have significant implications in drug design and materials science (Schwartz et al., 2009).
Physical Properties Analysis
The physical properties of 4-Vinylaniline, such as solubility, melting point, and boiling point, are essential for its application in various chemical processes. These properties determine its behavior in different environments and its compatibility with other chemical substances (Lee et al., 1996).
Scientific Research Applications
Fluorescent Nanoparticle Probes : Poly-4-vinylaniline nanoparticles, with significantly higher fluorescence compared to 4-vinylaniline, have been utilized for the spectrofluorimetric determination of reduced glutathione. These nanoparticles offer advantages like higher brightness and stability against photobleaching (Wang et al., 2010).
Synthesis of 4-Aryl Quinolines : 4-Vinylaniline has been used in palladium-catalyzed carbon annulation with dimethyl sulfoxide, providing a facile pathway to synthesize 4-aryl quinolines (Yuan et al., 2017).
Antimicrobial Activity : The dispersion-forming capability of poly(4-vinylaniline) colloids correlates with their antimicrobial activity against Micrococcus luteus. This indicates the potential of 4-vinylaniline-derived polymers in antimicrobial applications (Yamamoto et al., 2020).
Bioelectronics Interfaces : Bacterial cellulose fibers functionalized with a poly(4-vinylaniline)/polyaniline bilayer have shown potential for bioelectronics interfaces. This functionalization enhances electrical conductivity and cell viability, making it relevant for biomedical applications like biosensors (Rebelo et al., 2019).
Polymer Synthesis and Characterization : The synthesis and selective polymerization of a bifunctional monomer, benzenaminium 4-styrenesulfonate (containing a vinyl and an anilinium group), have been studied, showing potential in developing novel polymers (Conejo-Dávila et al., 2020).
Synthesis of Polycyclic Indole Derivatives : 4-Vinylaniline derivatives have been utilized in acid-catalyzed reactions to synthesize new classes of polycyclic indole derivatives, demonstrating its application in organic synthesis (Walter et al., 1993).
Polymerization for Electrochemical Applications : Polyaniline nanostructures, synthesized using vinyl-containing polymers, exhibit morphology-dependent electrochemical characteristics. This finding is significant for developing advanced materials for capacitors and other electronic devices (Park et al., 2012).
Chemical Synthesis of Quinolines : 4-Vinylanilines have been used in a copper-mediated formal [5+1] oxidative annulation process to synthesize 4-arylated quinoline derivatives. This highlights its role in facilitating complex organic synthesis processes (Xiang et al., 2020).
Thermoset Precursors : Vinyl-containing benzoxazine polymers, including those derived from 4-vinylaniline, have been investigated as precursors for high-performance thermosets, relevant in material science and engineering (Takeichi et al., 2015).
Surface-Enhanced Raman Spectroscopy : Thorny Au nanostructures on polyaniline surfaces, where 4-vinylaniline is involved, have been fabricated for sensitive surface-enhanced Raman spectroscopy, useful in analytical chemistry (Li et al., 2013).
Safety And Hazards
4-Vinylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
4-ethenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXSAXOLABXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-42-4 | |
Record name | Poly(4-aminostyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061751 | |
Record name | 4-Vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylaniline | |
CAS RN |
1520-21-4, 25086-42-4 | |
Record name | 4-Aminostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1520-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, polymers | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-vinylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W976JK5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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